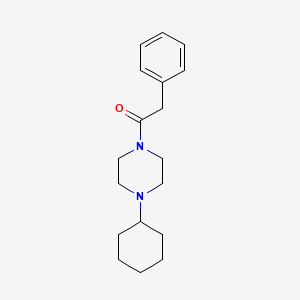
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclohexylpiperazine moiety attached to a phenylethanone backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone typically involves the reaction of cyclohexylpiperazine with phenylethanone under specific conditions. One common method includes:
Cyclohexylpiperazine Synthesis: Cyclohexylamine reacts with piperazine in the presence of a suitable catalyst.
Phenylethanone Attachment: The cyclohexylpiperazine is then reacted with phenylethanone using a condensation reaction, often facilitated by an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
1-(4-Cyclohexylpiperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, introducing different functional groups.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major products formed from these reactions include various derivatives with altered functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
1-(4-Cycl
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1,3-4,7-8,17H,2,5-6,9-15H2 |
InChI Key |
NDPCXSSCMJTKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















